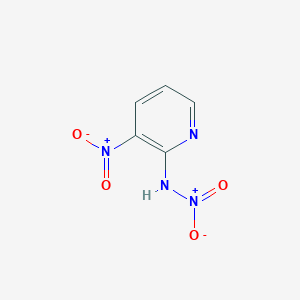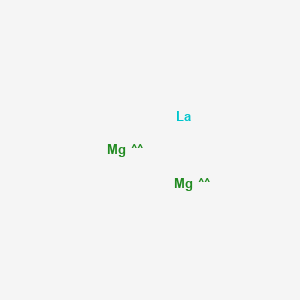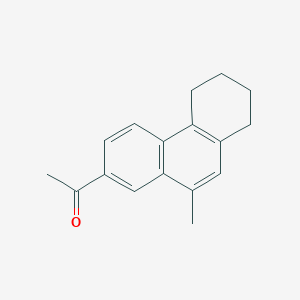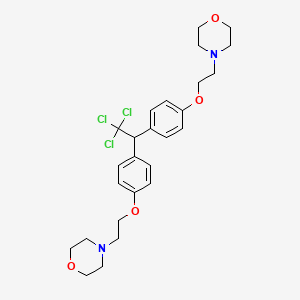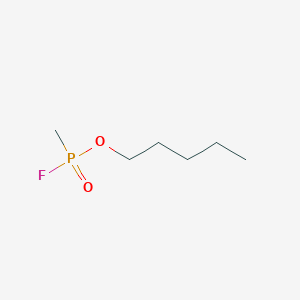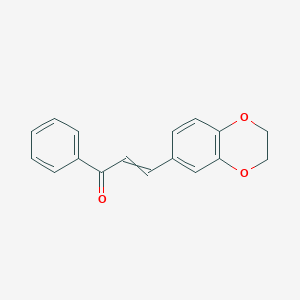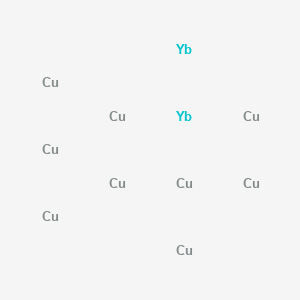
Copper--ytterbium (9/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–ytterbium (9/2) is a compound formed by the combination of copper and ytterbium in a specific stoichiometric ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Ytterbium, a rare earth element, is known for its interesting electronic and magnetic properties, while copper is widely used for its excellent electrical and thermal conductivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper–ytterbium (9/2) can be achieved through various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of copper and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures ranging from 800°C to 1000°C.
Industrial Production Methods
In an industrial setting, the production of copper–ytterbium (9/2) may involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The metals are carefully weighed and mixed in the desired ratio before being subjected to high temperatures to facilitate the reaction. Post-reaction, the compound is cooled and processed to obtain the final product.
化学反応の分析
Types of Reactions
Copper–ytterbium (9/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts.
Common Reagents and Conditions
Oxidation: Reacts with oxygen at elevated temperatures to form copper and ytterbium oxides.
Reduction: Can be reduced using hydrogen or other reducing agents to obtain the pure metals.
Substitution: Reacts with halogens (e.g., chlorine, bromine) to form copper and ytterbium halides.
Major Products
Oxides: Copper oxide (CuO) and ytterbium oxide (Yb2O3).
Halides: Copper chloride (CuCl2) and ytterbium chloride (YbCl3).
Salts: Various copper and ytterbium salts depending on the acid used.
科学的研究の応用
Copper–ytterbium (9/2) has several scientific research applications due to its unique properties:
Materials Science: Used in the development of advanced materials with specific electronic and magnetic properties.
Chemistry: Acts as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology and Medicine:
Industry: Utilized in the production of specialized alloys and as a component in electronic devices.
作用機序
The mechanism by which copper–ytterbium (9/2) exerts its effects depends on the specific application. In catalysis, the compound may facilitate reactions by providing active sites for reactants to interact. In materials science, the unique electronic and magnetic properties of ytterbium contribute to the overall behavior of the compound, influencing its conductivity and magnetic response.
類似化合物との比較
Similar Compounds
Copper–indium–ytterbium: Another ternary compound with similar properties but different stoichiometry.
Ytterbium–copper–aluminum: A compound that includes aluminum, which alters its properties and applications.
Uniqueness
Copper–ytterbium (9/2) is unique due to its specific stoichiometric ratio, which imparts distinct electronic and magnetic properties. The combination of copper’s excellent conductivity and ytterbium’s rare earth characteristics makes this compound particularly valuable in advanced materials and electronic applications.
特性
CAS番号 |
12659-24-4 |
|---|---|
分子式 |
Cu9Yb2 |
分子量 |
918.0 g/mol |
IUPAC名 |
copper;ytterbium |
InChI |
InChI=1S/9Cu.2Yb |
InChIキー |
CPMCKDKGTQJMLN-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Yb].[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



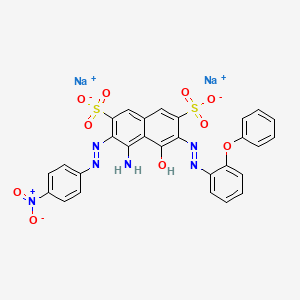
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
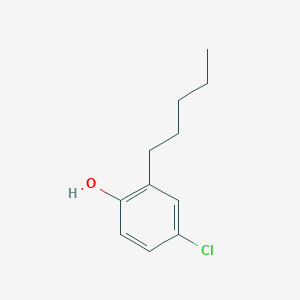
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
